![molecular formula C22H24N2O3S2 B2625906 ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 536702-08-6](/img/structure/B2625906.png)
ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of indole, thiophene, and ester functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the indole moiety, in particular, is notable for its biological activity and prevalence in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the 2-methyl-1H-indole-3-thiol. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.
Thioether Formation: The indole thiol is then reacted with 2-bromo-2-methylpropanoic acid to form the thioether linkage.
Amide Bond Formation: The resulting thioether is coupled with ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced at the ester or amide functionalities using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves several key steps:
- Formation of the Indole Derivative : The process begins with the preparation of 2-methyl-1H-indole-3-thiol through Fischer indole synthesis.
- Thioether Formation : The indole thiol is reacted with 2-bromo-2-methylpropanoic acid to form the thioether linkage.
- Cyclization and Final Modifications : Subsequent reactions lead to the formation of the cyclopentathiophene structure and final esterification to yield the desired compound.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structural properties make it a valuable model for studying reaction mechanisms and developing new organic materials.
Biology
Biologically, the compound's indole structure allows it to interact with various biological macromolecules. It has been investigated for its potential as an anti-cancer agent due to the known activity of indole derivatives in inhibiting cancer cell growth. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, particularly inducing apoptosis in MCF-7 breast cancer cells by causing cell cycle arrest at G2/M and S phases.
Medicine
In medicine, this compound is explored for its therapeutic effects. Its ability to interact with multiple biological targets positions it as a candidate for drug development in oncology and neurology. Notably, related compounds have demonstrated efficacy in inhibiting specific protein kinases implicated in cancer progression .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
- Antitumor Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and genetic material degradation.
- Protein Kinase Inhibition : Compounds related to this structure have been found to inhibit Aurora kinase B and other kinases associated with malignant neoplasms, presenting a promising avenue for cancer treatment .
Mechanism of Action
The mechanism of action of ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation or the modulation of neurotransmitter pathways in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole-3-thiol: Shares the indole-thiol structure but lacks the thiophene and ester functionalities.
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Contains the thiophene and ester groups but lacks the indole moiety.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different substituents.
Uniqueness
Ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of indole, thiophene, and ester groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that incorporates various structural motifs, including indole and thiophene rings. This unique structure suggests potential biological activities, particularly in drug development for therapeutic applications such as anticancer and antimicrobial agents. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Molecular Formula and Weight
- Molecular Formula : C24H28N2O3S2
- Molecular Weight : 442.6 g/mol
Structural Features
The compound features:
- An indole moiety , which is known for its diverse biological activities.
- A thiophene ring , contributing to the electronic properties.
- A cyclopentane structure , which may enhance binding affinities in biological interactions.
Anticancer Properties
Research indicates that compounds with indole and thiophene structures often exhibit anticancer properties. The compound's unique combination of these moieties may enhance its effectiveness against various cancer cell lines. For instance, related compounds have shown significant activity against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The presence of sulfur in the thiophene ring may contribute to antimicrobial properties. Studies suggest that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Inhibition of Enzymatic Activity
Preliminary studies indicate that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, suggesting significant inhibitory potential .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a structurally similar compound on human breast cancer cell lines. The results showed that the compound induced a dose-dependent decrease in cell viability with an IC50 value of approximately 25 μM. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of related indole-thiophene derivatives was assessed against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL, indicating promising antibacterial activity.
Table of Biological Activities
Properties
IUPAC Name |
ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-4-27-22(26)18-15-9-7-11-17(15)29-21(18)24-20(25)13(3)28-19-12(2)23-16-10-6-5-8-14(16)19/h5-6,8,10,13,23H,4,7,9,11H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWXOTQMVAHVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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